2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-11-6-8-12(21-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMRCNWSJUKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[c]pyrazole core.
Substitution: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Acetylation: The final step involves the acetylation of the amine group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are used.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethylamine
Uniqueness
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is unique due to the presence of both methoxyphenyl and cyclopenta[c]pyrazol moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N2O2. It features a methoxyphenyl group and a cyclopentapyrazole moiety that contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 258.32 g/mol |
| CAS Number | 1210394-93-6 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and prostate (PC3) cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various models:
- In Vivo Models : Animal studies have indicated a reduction in inflammation markers such as TNF-alpha and IL-6 when treated with this compound.
Antimicrobial Activity
There is emerging evidence that suggests antimicrobial properties:
- Bacterial Strains : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.
Study 2: Anti-inflammatory Effects
A separate study assessed the anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced paw swelling compared to the control group.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide with high purity and yield?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and pH (using NaOH/K₂CO₃ as bases). Multi-step protocols often involve cyclization of pyrazole precursors and subsequent acetamide coupling. For purity, column chromatography or recrystallization is recommended. Reaction progress should be monitored via TLC, and yields optimized by adjusting stoichiometric ratios of reagents like thiol intermediates and chloroacetonitrile derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer : Begin with in silico molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities. Follow with in vitro assays:
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric readouts.
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Selectivity : Compare activity against related targets (e.g., COX-2 vs. COX-1) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic validation:
- Reproduce assays : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Control variables : Test under identical pH, temperature, and solvent conditions.
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding kinetics alongside enzymatic assays).
- Structural analogs : Compare activities of derivatives to isolate functional group contributions .
Q. What strategies enable regioselective modification of the cyclopenta[c]pyrazole core to enhance bioactivity?
- Methodological Answer :
- Electrophilic substitution : Introduce halogen atoms (Cl, F) at the 4-position of the phenyl ring to improve target affinity.
- Sulfamoyl group addition : Attach –SO₂NH₂ via nucleophilic substitution to enhance solubility and hydrogen-bonding potential.
- Side-chain optimization : Replace the methyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to modulate steric effects.
Reaction conditions (e.g., anhydrous DMF, 0°C for sulfonylation) must be tailored to avoid side reactions .
Q. What methodologies are recommended for evaluating the compound’s physicochemical stability and solubility?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify via UV-Vis spectroscopy.
- Stability :
- Thermal : Incubate at 25°C, 40°C, and 60°C; monitor degradation via HPLC.
- Photolytic : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic : Test in buffers (pH 1–13) for 24 hours.
Use LC-MS to identify degradation products .
Comparative Analysis of Structural Analogues
| Compound | Key Structural Differences | Biological Impact | Reference |
|---|---|---|---|
| Target Compound | Cyclopenta[c]pyrazole core, 4-methoxyphenyl acetamide | Enhanced kinase inhibition due to methoxy group’s electron-donating effect | |
| Analog 1 | 4-Chlorophenyl substituent | Increased cytotoxicity but reduced solubility | |
| Analog 2 | Thieno[3,4-c]pyrazole scaffold | Broader antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
